2-chloro-4,6-dimethyl-N'-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide
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Overview
Description
2-chloro-4,6-dimethyl-N’-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with chloro, dimethyl, and carboximidamide groups, as well as a nitrophenyl carbonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,6-dimethyl-N’-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide typically involves multiple steps. One common method includes the initial formation of the pyridine ring, followed by the introduction of the chloro and dimethyl groups through electrophilic aromatic substitution reactions. The carboximidamide group is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the nitrophenyl carbonyl moiety to the pyridine ring under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,6-dimethyl-N’-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its bioactivity.
Mechanism of Action
The mechanism of action of 2-chloro-4,6-dimethyl-N’-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide involves its interaction with specific molecular targets, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethylpyrimidine: Shares the pyridine ring structure but lacks the nitrophenyl carbonyl moiety.
4-methyl-3-nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.
Uniqueness
2-chloro-4,6-dimethyl-N’-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C16H15ClN4O4 |
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Molecular Weight |
362.77 g/mol |
IUPAC Name |
[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] 4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C16H15ClN4O4/c1-8-4-5-11(7-12(8)21(23)24)16(22)25-20-15(18)13-9(2)6-10(3)19-14(13)17/h4-7H,1-3H3,(H2,18,20) |
InChI Key |
PZEXTBFYKGQKMQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=C(N=C(C=C2C)C)Cl)\N)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=C(N=C(C=C2C)C)Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
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